molecular formula C20H19ClN2O2S B4767712 1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone

1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone

Cat. No. B4767712
M. Wt: 386.9 g/mol
InChI Key: NCGVDYQAFKELGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the oxadiazole family and has been studied for its potential use in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone in lab experiments is its unique chemical structure, which may provide insights into the development of new drugs and pesticides. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential applications.

Future Directions

1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has the potential for further research in various fields. Some future directions include:
1. Investigating its potential use as a therapeutic agent for other diseases, such as autoimmune disorders and neurological diseases.
2. Studying its effects on the environment and its potential use as a safer pesticide alternative.
3. Investigating its potential use as a tool for chemical biology studies, such as protein labeling and imaging.
4. Further understanding its mechanism of action to develop more potent and specific compounds.
In conclusion, 1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is a chemical compound with unique properties that has gained significant attention in scientific research. Its potential applications in medicine and agriculture make it a promising compound for future studies. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been studied for its potential use in various scientific fields. In medicine, it has been investigated for its anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a pesticide.

properties

IUPAC Name

1-(4-tert-butylphenyl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-20(2,3)14-10-8-13(9-11-14)17(24)12-26-19-23-22-18(25-19)15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGVDYQAFKELGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone
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1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone
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1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone
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1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone
Reactant of Route 5
1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone
Reactant of Route 6
1-(4-tert-butylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone

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